3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one
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Overview
Description
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one is a chemical compound known for its unique structure and properties. It contains a benzyl group, an ethylamino group, and a difluorophenyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-difluorobenzaldehyde with benzylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The benzyl and ethylamino groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The benzyl and ethylamino groups can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(methyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- 3-[Benzyl(propyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- 3-[Benzyl(ethyl)amino]-1-(2,4-dichlorophenyl)propan-1-one
Uniqueness
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one is unique due to the presence of both benzyl and ethylamino groups, which provide a balance of hydrophobic and hydrophilic properties. The difluorophenyl group further enhances its chemical stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
861709-19-5 |
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Molecular Formula |
C18H19F2NO |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-[benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C18H19F2NO/c1-2-21(13-14-6-4-3-5-7-14)11-10-18(22)16-9-8-15(19)12-17(16)20/h3-9,12H,2,10-11,13H2,1H3 |
InChI Key |
LLZYIGBRGSKKIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)C1=C(C=C(C=C1)F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
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